1-Hydroxysulfurmycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

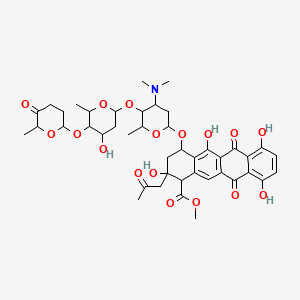

1-Hydroxysulfurmycin A, also known as this compound, is a useful research compound. Its molecular formula is C43H53NO17 and its molecular weight is 855.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and purifying 1-Hydroxysulfurmycin A?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including sulfur-containing precursor activation and hydroxylation under controlled pH and temperature. Purification often employs high-performance liquid chromatography (HPLC) with reverse-phase columns, validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should optimize reaction yields by testing solvent systems (e.g., acetonitrile-water gradients) and monitor intermediates via thin-layer chromatography (TLC) .

Q. How is the structural stability of this compound characterized under varying storage conditions?

Methodological Answer: Stability studies require accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Analytical techniques like UV-Vis spectroscopy (for absorbance shifts) and differential scanning calorimetry (DSC) assess thermal degradation. Data should be compared against ICH guidelines, and degradation products identified via LC-MS/MS fragmentation patterns .

Q. What in vitro models are recommended for initial efficacy screening of this compound?

Methodological Answer: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using broth microdilution are standard. Include positive controls (e.g., vancomycin) and validate results with time-kill curve studies to distinguish bacteriostatic vs. bactericidal effects. Cell viability assays (e.g., mammalian HEK293 cells) should parallelly assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across bacterial strains be systematically resolved?

Methodological Answer: Conduct meta-analyses of dose-response curves, stratifying data by bacterial strain genotype (e.g., efflux pump expression) and growth phase (log vs. stationary). Use statistical tools like ANOVA with post-hoc Tukey tests to identify confounding variables. Cross-reference genomic databases (e.g., PATRIC) to correlate resistance markers with efficacy outliers .

Q. What strategies address the compound’s poor solubility in aqueous environments during in vivo studies?

Methodological Answer: Formulation optimization via nanoemulsions or liposomal encapsulation can enhance bioavailability. Characterize particle size (dynamic light scattering) and zeta potential for stability. Validate in murine infection models by comparing plasma concentration-time profiles (AUC) of free vs. encapsulated drug using LC-MS pharmacokinetic assays .

Q. How do researchers differentiate off-target effects of this compound in eukaryotic cells?

Methodological Answer: Employ transcriptomic profiling (RNA-seq) on treated vs. untreated human cell lines to identify dysregulated pathways. Validate hits with CRISPR-Cas9 knockouts and rescue experiments. Parallel proteomic analysis (e.g., SILAC labeling) confirms protein-level changes, ensuring observed effects are compound-specific and not assay artifacts .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data?

Methodological Answer: Use non-linear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals and assess model robustness. For high-throughput screens, apply false discovery rate (FDR) corrections to mitigate Type I errors .

Q. How can batch-to-batch variability in this compound production be minimized for preclinical studies?

Methodological Answer: Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) via factorial design experiments. Use near-infrared (NIR) spectroscopy for real-time monitoring of reaction endpoints. Establish acceptance criteria for raw material purity (e.g., ≥98% by HPLC) and document deviations in a controlled database .

Q. Ethical & Safety Considerations

Q. What safety protocols are mandated for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA guidelines for sulfur-containing compounds: use fume hoods during synthesis, wear nitrile gloves, and store aliquots in flame-resistant cabinets. Acute toxicity data (e.g., LD₅₀ from rodent studies) must inform institutional biosafety committee (IBC) approvals before in vivo work .

Q. Research Design & Knowledge Gaps

Q. How can researchers design studies to address the unresolved mechanism of this compound’s action on biofilm disruption?

Methodological Answer: Combine confocal microscopy (with LIVE/DEAD staining) and quartz crystal microbalance (QCM) to quantify biofilm mass reduction. Use transcriptomic analysis of biofilm-associated genes (e.g., algD, pelA) pre/post-treatment. Compare efficacy against known biofilm inhibitors (e.g., gallium nitrate) in flow-cell models .

Properties

CAS No. |

79234-80-3 |

|---|---|

Molecular Formula |

C43H53NO17 |

Molecular Weight |

855.9 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H53NO17/c1-17(45)15-43(54)16-28(32-21(36(43)42(53)55-7)12-22-33(38(32)51)39(52)35-26(48)9-8-25(47)34(35)37(22)50)59-30-13-23(44(5)6)40(19(3)57-30)61-31-14-27(49)41(20(4)58-31)60-29-11-10-24(46)18(2)56-29/h8-9,12,18-20,23,27-31,36,40-41,47-49,51,54H,10-11,13-16H2,1-7H3 |

InChI Key |

JXYLBMAOWIXZSC-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Synonyms |

1-hydroxysulfurmycin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.